2-(3-Methoxypyridin-2-yl)butanoic acid
Description
2-(3-Methoxypyridin-2-yl)butanoic acid is a chiral carboxylic acid featuring a pyridine ring substituted with a methoxy group at the 3-position and a butanoic acid chain at the 2-position. Its structure combines aromatic and aliphatic functionalities, making it a versatile scaffold in medicinal chemistry and agrochemical research. The compound’s stereochemistry and substituent positions influence its physicochemical properties (e.g., solubility, acidity) and biological interactions .
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-(3-methoxypyridin-2-yl)butanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-3-7(10(12)13)9-8(14-2)5-4-6-11-9/h4-7H,3H2,1-2H3,(H,12,13) |
InChI Key |
IFGFJGUHUUALBU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=CC=N1)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxypyridin-2-yl)butanoic acid typically involves the reaction of 3-methoxypyridine with butanoic acid derivatives under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to form carbon-carbon bonds . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would require the use of high-purity reagents and catalysts to ensure the efficiency and yield of the reaction. Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize production while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxypyridin-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
2-(3-Methoxypyridin-2-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways. Its structure allows it to interact with specific biological targets, providing insights into biochemical processes.
Medicine: Potential applications include the development of pharmaceuticals. Its ability to interact with biological molecules makes it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Methoxypyridin-2-yl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Positional Isomers: 4-Methoxy-2-(3-pyridinyl)butanoic Acid
A key structural analogue is 4-methoxy-2-(3-pyridinyl)butanoic acid (CAS 885277-06-5), which differs in the methoxy group’s position (4- vs. 3-pyridinyl). Such differences could impact receptor binding in biological systems .
Table 1: Comparison of Pyridinylbutanoic Acid Derivatives
| Compound | Pyridine Substituent | Methoxy Position | Key Features |
|---|---|---|---|
| 2-(3-Methoxypyridin-2-yl)butanoic acid | 3-Methoxy | 3 | Potential H-bonding with COOH group |
| 4-Methoxy-2-(3-pyridinyl)butanoic acid | 3-Pyridinyl | 4 | Reduced steric hindrance near COOH |
Phenoxybutanoic Acid Herbicides
Phenoxybutanoic acids like MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) and 2,4-DB (4-(2,4-dichlorophenoxy)butanoic acid) are herbicidal agents. Unlike these compounds, this compound replaces the phenoxy group with a pyridinyl moiety. This substitution introduces a nitrogen-containing heterocycle, which may improve water solubility and alter mode of action (e.g., auxin mimicry vs. enzyme inhibition) .
Table 2: Butanoic Acid Derivatives in Agrochemicals
| Compound | Aromatic Group | Functional Group | Application |
|---|---|---|---|
| MCPB | 4-Chloro-2-methylphenoxy | Butanoic acid | Herbicide (HRAC Class O) |
| 2,4-DB | 2,4-Dichlorophenoxy | Butanoic acid | Herbicide (HRAC Class O) |
| This compound | 3-Methoxypyridin-2-yl | Butanoic acid | Research stage (potential agrochemical) |
Sulfur- and Ketone-Containing Analogues
The 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids (e.g., compound 1 in ) feature sulfur and ketone groups absent in the target compound. In contrast, the pyridinylmethoxy group in this compound may favor π-π stacking in protein binding .
Pyridinyl-Modified Analogues
Derivatives like 3-methyl-2-(pyridin-2-yl)butanoic acid hydrochloride () and 3-methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid () highlight the impact of branching and heterocycle choice. The pyrazole ring in the latter compound may confer distinct pharmacokinetic profiles compared to pyridine-based analogues .
Biological Activity
2-(3-Methoxypyridin-2-yl)butanoic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings. The presence of the methoxy group in its structure is believed to influence its reactivity and interactions with biological targets, making it a candidate for various applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound can be represented as follows:
Key Features:
- The methoxy group enhances solubility and alters the compound's electronic properties.
- The pyridine ring is crucial for its interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate various biochemical pathways, leading to significant physiological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by modulating inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
- Antitumor Activity : Some studies have indicated that it may possess antitumor properties, possibly through the inhibition of cancer cell proliferation or induction of apoptosis.
Case Studies and Experimental Data
A review of recent literature highlights various studies investigating the biological activity of this compound:
Comparison with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-(3-Hydroxypyridin-2-yl)butanoic acid | Hydroxyl group instead of methoxy | Exhibits reduced solubility and different interaction profiles |
| 2-(3-Chloropyridin-2-yl)butanoic acid | Chlorine atom instead of methoxy | Increased reactivity but lower biological activity compared to methoxy derivative |
| 2-(3-Methylpyridin-2-yl)butanoic acid | Methyl group instead of methoxy | Similar activity but less effective due to steric hindrance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
